6-Cyclopropyl-2-hydroxynicotinamide: Structural Dynamics, Synthetic Methodologies, and Applications in Targeted Drug Discovery
6-Cyclopropyl-2-hydroxynicotinamide: Structural Dynamics, Synthetic Methodologies, and Applications in Targeted Drug Discovery
Target Audience: Medicinal Chemists, Application Scientists, and Drug Development Professionals.
Executive Summary
In modern rational drug design, the selection of privileged scaffolds is critical for overcoming pharmacokinetic and pharmacodynamic bottlenecks. 6-Cyclopropyl-2-hydroxynicotinamide (CAS: 1950617-91-0) has emerged as a highly versatile heterocyclic building block[1]. By combining the hydrogen-bonding capacity of a 2-pyridone/carboxamide core with the metabolic stability and steric unique trajectory of a cyclopropyl group, this compound serves as a foundational precursor for advanced proteomics probes and targeted therapeutics[2].
This technical guide deconstructs the physicochemical properties, pharmacophore logic, and self-validating synthetic workflows required to effectively utilize this scaffold in drug discovery programs.
Structural and Physicochemical Profiling
The utility of 6-Cyclopropyl-2-hydroxynicotinamide stems from its precise molecular architecture. The molecule exists in a tautomeric equilibrium between the 2-hydroxypyridine and 2-pyridone forms, heavily favoring the 2-pyridone state in physiological environments. This tautomerization is critical, as it dictates the molecule's behavior as an ambident nucleophile during synthesis and as a bidentate hydrogen-bond donor/acceptor in biological systems.
The "Magic Cyclopropyl" Effect
The substitution of a cyclopropyl ring at the C6 position is a deliberate medicinal chemistry strategy. Unlike standard alkyl chains (e.g., isopropyl or tert-butyl), the cyclopropyl group offers:
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Metabolic Stability: The increased s-character of the cyclopropyl C–H bonds yields higher bond dissociation energies, rendering the moiety highly resistant to Cytochrome P450-mediated aliphatic oxidation.
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Conformational Restriction: It reduces the number of rotatable bonds, minimizing the entropic penalty upon binding to hydrophobic target pockets.
Quantitative Data Summary
Commercially available as a high-purity building block, the scaffold's baseline metrics are critical for downstream stoichiometric calculations and quantitative structure-activity relationship (QSAR) modeling.
| Property | Value | Source Validation |
| Chemical Name | 6-Cyclopropyl-2-hydroxynicotinamide | [3] |
| CAS Registry Number | 1950617-91-0 | [1],[3] |
| Molecular Formula | C9H10N2O2 | Derived |
| Molecular Weight | 178.19 g/mol | [3] |
| Commercial Purity Standard | ≥95% | [3],[4] |
| Compound Classification | Heterocyclic Cyclopropane | [4] |
Pharmacophore Logic and Target Interaction
When integrated into larger therapeutic molecules (such as kinase inhibitors or allosteric modulators), the scaffold maps perfectly to highly conserved protein domains. For instance, complex derivatives like N-[1-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)cyclohexyl]-2-hydroxynicotinamide are actively utilized in advanced proteomics research to probe these exact interactions[2].
Fig 1: Pharmacophore logic of 6-cyclopropyl-2-hydroxynicotinamide in target binding.
Synthetic Methodologies and Scale-Up Protocols
To utilize this scaffold effectively, researchers must master its de novo synthesis and derivatization. The following protocol outlines a self-validating Guareschi-Thorpe condensation approach, optimized to prevent polymerization and over-hydrolysis.
Protocol 1: De Novo Synthesis of the Scaffold Core
Objective: Synthesize the 6-cyclopropyl-2-hydroxynicotinamide core from basic precursors.
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Step 1: Knoevenagel Condensation & Cyclization
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Action: React ethyl 3-cyclopropyl-3-oxopropanoate (1.0 eq) with cyanoacetamide (1.1 eq) in absolute ethanol. Add a catalytic amount of sodium ethoxide (NaOEt). Reflux at 80°C for 4-6 hours.
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Causality: Cyanoacetamide provides both the nitrogen for the pyridine ring and the nitrile precursor for the carboxamide. NaOEt acts as a strong base to generate the enolate, driving the Knoevenagel condensation followed by intramolecular cyclization to form the 2-pyridone ring.
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Step 2: In-Process QC (Self-Validation)
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Action: Monitor via TLC (DCM:MeOH 9:1) and LC-MS.
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Validation: Look for the mass corresponding to the intermediate 6-cyclopropyl-2-oxo-1,2-dihydropyridine-3-carbonitrile.
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Step 3: Controlled Nitrile Hydrolysis
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Action: Dissolve the intermediate in concentrated sulfuric acid (H₂SO₄) and heat to 90°C for 2 hours. Quench slowly over crushed ice and neutralize with aqueous ammonia to precipitate the product.
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Causality: Why conc. H₂SO₄ instead of NaOH? Alkaline hydrolysis often overshoots, converting the nitrile entirely to a carboxylic acid. Controlled acidic hydrolysis stops at the primary amide because the resulting amide is rapidly protonated in strong acid, shielding it from further nucleophilic attack by water.
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Step 4: Final Validation
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Action: Recrystallize from Ethanol/Water. Confirm purity (≥95%) via HPLC[3]. FT-IR should show the disappearance of the sharp C≡N stretch (~2200 cm⁻¹) and the appearance of primary amide N-H stretches (~3300, 3100 cm⁻¹).
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Fig 2: Step-by-step synthetic workflow and QC validation points.
Advanced Derivatization: Regioselective Alkylation
A common hurdle for application scientists is functionalizing the 2-pyridone core without creating a complex mixture of N-alkylated and O-alkylated isomers.
Protocol 2: Controlling N- vs. O-Alkylation
Because the scaffold is an ambident nucleophile, reaction conditions must be strictly controlled based on Hard-Soft Acid-Base (HSAB) principles.
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For O-Alkylation (Targeting the Hydroxyl):
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Methodology: Use Silver Carbonate (Ag₂CO₃) in a non-polar solvent like Toluene.
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Causality: The silver ion strongly coordinates with the softer nitrogen atom of the pyridone ring. This leaves the harder oxygen atom exposed and free to attack the incoming electrophile, yielding the 2-alkoxypyridine derivative.
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For N-Alkylation (Targeting the Pyridone Nitrogen):
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Methodology: Use Cesium Carbonate (Cs₂CO₃) in a polar aprotic solvent like DMF.
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Causality: The large, highly polarizable cesium cation weakly coordinates with the enolate. In a polar solvent, the "naked" anion preferentially reacts at the more thermodynamically stable and nucleophilic nitrogen center, yielding the N-alkyl-2-pyridone.
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Self-Validation: Differentiate the products using ¹H-NMR. O-alkylation preserves the aromaticity of the pyridine ring (yielding distinct, sharp aromatic coupling constants), whereas N-alkylation results in a conjugated pyridone system, shifting the olefinic protons upfield.
Conclusion
6-Cyclopropyl-2-hydroxynicotinamide is far more than a simple reagent; it is a meticulously designed building block that addresses specific challenges in drug discovery[4]. By leveraging its tautomeric properties for target binding and its cyclopropyl moiety for metabolic stability, researchers can rapidly advance hit-to-lead optimization pipelines. Strict adherence to the self-validating synthetic and derivatization protocols outlined above ensures high-yield, regioselective incorporation of this privileged scaffold into next-generation therapeutics.
